2-[11-(4-methoxyphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-methylacetamide
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Overview
Description
2-[11-(4-methoxyphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-methylacetamide is a complex organic compound belonging to the dibenzo[b,e][1,4]diazepine family This compound is characterized by its unique structure, which includes a methoxyphenyl group, a dimethyl group, and a dibenzo[b,e][1,4]diazepine core
Preparation Methods
The synthesis of 2-[11-(4-methoxyphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-methylacetamide involves several steps. One common method is the microwave-assisted synthesis, which has been shown to be efficient and yields high purity products . This method typically involves the use of silica-supported fluoroboric acid as a catalyst. The reaction conditions include heating the reactants in a microwave reactor at a specific temperature and pressure for a set duration .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[11-(4-methoxyphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-methylacetamide has several scientific research applications. In medicinal chemistry, it is studied for its potential as an anxiolytic and antioxidant agent . It has shown promising results in binding to the benzodiazepine binding site on GABA A receptors, which are involved in the regulation of anxiety and stress responses . Additionally, its antioxidant properties make it a candidate for research in neuroprotection and the treatment of oxidative stress-related disorders .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as the GABA A receptors. By binding to these receptors, it modulates the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), leading to anxiolytic effects . The pathways involved in its action include the modulation of neurotransmitter release and the regulation of neuronal excitability .
Comparison with Similar Compounds
Compared to other similar compounds, 2-[11-(4-methoxyphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-methylacetamide stands out due to its unique structural features and potent biological activities. Similar compounds include 1-[1-hydroxy-3-(4-methoxyphenyl)-11-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone and 11-[3-(benzyloxy)-4-methoxyphenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one . These compounds share the dibenzo[b,e][1,4]diazepine core but differ in their substituents, leading to variations in their pharmacological profiles and applications.
Properties
Molecular Formula |
C25H29N3O3 |
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Molecular Weight |
419.5 g/mol |
IUPAC Name |
2-[6-(4-methoxyphenyl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-5-yl]-N-methylacetamide |
InChI |
InChI=1S/C25H29N3O3/c1-25(2)13-19-23(21(29)14-25)24(16-9-11-17(31-4)12-10-16)28(15-22(30)26-3)20-8-6-5-7-18(20)27-19/h5-12,24,27H,13-15H2,1-4H3,(H,26,30) |
InChI Key |
VPMJMDJLLSSUCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)CC(=O)NC)C4=CC=C(C=C4)OC)C(=O)C1)C |
Origin of Product |
United States |
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